AG-494

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AG-494 is a hydroxycinnamic acid derivative. This compound is known for its biological activities and is often used in scientific research for its potential therapeutic properties .

准备方法

The synthesis of AG-494 typically involves a Knoevenagel condensation reaction. This reaction is facilitated by a base such as sodium ethoxide, which promotes the formation of the carbon-carbon double bond . The reaction conditions are generally mild, and the process is efficient and time-effective .

化学反应分析

AG-494 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

AG-494 selectively inhibits the EGFR kinase while showing lesser activity against other kinases such as ErbB2 and PDGFR. Its selectivity makes it a valuable tool for studying EGFR-related pathways and their implications in various diseases, particularly cancer.

Cancer Research

This compound has been extensively studied for its role in inhibiting cancer cell proliferation. Its mechanism involves the interruption of signaling pathways mediated by EGFR, which is often overexpressed in various tumors.

- Case Study : In a study conducted by Osherov et al. (1993), this compound was shown to inhibit EGF-induced cell growth and DNA synthesis in human keratinocytes, demonstrating its potential as an anticancer agent .

Cell Cycle Regulation

This compound has been reported to induce cell cycle arrest at specific phases, particularly late G1 and S phase. This effect is primarily due to its inhibition of cyclin-dependent kinase 2 (Cdk2) activation.

- Research Findings : According to research published in 1998, this compound causes an accumulation of phosphorylated Cdk2 on tyrosine 15, inhibiting its activation and leading to cell cycle arrest . This property makes this compound a candidate for further investigation in therapeutic contexts where cell cycle regulation is crucial.

Inhibition of Tyrosine Kinases

This compound belongs to a class of compounds known as tyrphostins, which are designed to inhibit protein tyrosine kinases (PTKs). This inhibition can affect various cellular processes including growth, differentiation, and apoptosis.

- Mechanism Insights : The binding characteristics of this compound allow it to selectively target the PTK domain, thereby disrupting downstream signaling pathways that contribute to tumorigenesis .

Data Table: Summary of Biological Activities

| Activity Type | Target Kinase | IC50 Value (μM) | Effect |

|---|---|---|---|

| EGFR Inhibition | EGFR | 0.7 | Inhibits cell growth and DNA synthesis |

| Cell Cycle Arrest | Cdk2 | N/A | Induces arrest at G1/S phase |

| Selectivity | ErbB2 | 42 | Lesser inhibition compared to EGFR |

| Selectivity | PDGFR | 6 | Moderate inhibition |

Case Studies and Literature Review

- Osherov et al. (1993) : This foundational study demonstrated the effects of this compound on EGF receptor phosphorylation and subsequent cell proliferation in keratinocytes .

- Gazit et al. (1991) : Investigated the structure-activity relationship of tyrphostins, highlighting this compound's efficacy against both EGFR and ErbB2/neu tyrosine kinases .

- Tomlins et al. (2005) : Explored the cross-talk between calcium-sensing receptors and EGFR in fibroblasts, providing insights into the broader implications of this compound's inhibitory effects on cellular signaling networks .

作用机制

The primary mechanism of action of AG-494 involves the inhibition of the JAK/STAT3 signaling pathway. This pathway is crucial for cell growth, motility, and apoptosis. By inhibiting this pathway, the compound can induce apoptosis in cancer cells and reduce inflammation .

相似化合物的比较

AG-494 is unique due to its specific structure and biological activity. Similar compounds include:

2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide: Another hydroxycinnamic acid derivative with similar biological activities.

(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)acrylamide: This compound also shares structural similarities and is used in similar research applications.

These compounds are often compared in terms of their efficacy and specificity in inhibiting biological pathways and their potential therapeutic applications.

属性

分子式 |

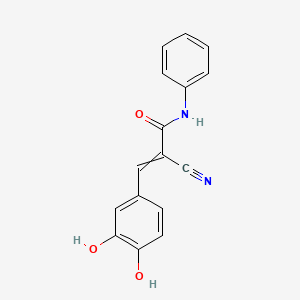

C16H12N2O3 |

|---|---|

分子量 |

280.28 g/mol |

IUPAC 名称 |

2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide |

InChI |

InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21) |

InChI 键 |

HKHOVJYOELRGMV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。